molecular formula C8H6ClN3O B15214193 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one CAS No. 86674-00-2

7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one

Cat. No.: B15214193
CAS No.: 86674-00-2
M. Wt: 195.60 g/mol
InChI Key: JYXTWFZFWWTTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is a heterocyclic compound featuring a fused pyrimidine-pyridazinone core with a chlorine atom at position 7 and a methyl group at position 2. The molecular formula of the parent compound is C₇H₄ClN₃O, with a molecular weight of 181.58 g/mol and storage conditions requiring an inert atmosphere at 2–8°C .

Key structural features include:

  • A planar fused-ring system that enhances π-π stacking interactions.
  • Electrophilic chlorine and methyl substituents influencing reactivity and solubility.
  • Potential applications in medicinal chemistry due to its resemblance to bioactive pyridazinone derivatives.

Properties

CAS No.

86674-00-2

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloro-3-methylpyrimido[1,2-b]pyridazin-4-one

InChI

InChI=1S/C8H6ClN3O/c1-5-4-10-7-3-2-6(9)11-12(7)8(5)13/h2-4H,1H3

InChI Key

JYXTWFZFWWTTGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=NN2C1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyridazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidopyridazine structure. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.

Industrial Production Methods

On an industrial scale, the synthesis of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., potassium carbonate) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogen atoms added to the structure.

Scientific Research Applications

7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one has several applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Modifications

The pyrimido[1,2-b]pyridazin-4-one scaffold is versatile, with modifications at positions 3, 7, and adjacent rings significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) TPSA cLogP Biological Activity
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one Cl (C7), CH₃ (C3) ~195.6* (estimated) ~55* ~1.8* Hypothesized kinase inhibition
4H-Pyrimido[1,2-b]pyridazin-4-one (Compound 5, [3]) N-substitution in core Not reported ↑ TPSA ↓ cLogP 30% pAKT inhibition at 1 μM
7-(3,4-Dichlorophenyl)-2,3-dimethyl-4H-thieno-pyrimido-pyridazin-4-one (Compound 9, [2]) Cl₂Ph (C7), CH₃ (C2, C3), thieno-fused Not reported Not reported Not reported Antimicrobial activity (synthesized via reflux with aminothiophenes)
Pyridopyrimidinone (Compound 4, [3]) CH in core, no Cl/CH₃ Not reported Lower TPSA Higher cLogP 98% pAKT inhibition at 1 μM

*Estimated based on parent compound (C₇H₄ClN₃O, MW 181.58) and methyl group addition.

Key Observations:
  • Impact of Nitrogen Substitution: Replacing the CH group in the pyridopyrimidinone core with nitrogen (to form pyrimido[1,2-b]pyridazin-4-one) increases topological polar surface area (TPSA) and reduces lipophilicity (cLogP), but this reduces pAKT inhibition efficacy (30% vs. 98% for Compound 4) .
  • The chlorine atom at position 7 may stabilize the ring system through electron-withdrawing effects.
  • Thieno-Fused Derivatives: Compound 9 () demonstrates that fused thiophene rings and dichlorophenyl groups broaden synthetic utility but require further biological evaluation .

Pharmacological and Physicochemical Profiles

  • Solubility and Permeability : The methyl group in 7-chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one likely reduces aqueous solubility compared to nitrogen-substituted analogs (e.g., Compound 5) but improves lipid membrane penetration.
  • Biological Targets: Pyridazinone derivatives are explored as kinase inhibitors (e.g., PI3K/mTOR), though structural modifications significantly affect potency. The chlorine and methyl substituents may enhance target binding but require empirical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.